
4-Ethyl-N-hydroxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-N-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the 4-position, a hydroxy group, and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-hydroxy-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzoic acid, phenylamine, and hydroxylamine.
Formation of Intermediate: 4-ethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with phenylamine in the presence of a base such as triethylamine (TEA) to form 4-ethyl-N-phenylbenzamide.
Hydroxylation: Finally, the amide is treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate (Na2CO3) to introduce the hydroxy group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
4-Ethyl-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-ethyl-N-phenylbenzamide with a carbonyl group.
Reduction: Formation of 4-ethyl-N-hydroxy-N-phenylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
4-Ethyl-N-hydroxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
4-Hydroxy-N-phenylbenzamide: Similar structure but lacks the ethyl group.
4-Methoxy-N-phenylbenzamide: Contains a methoxy group instead of a hydroxy group.
N-Phenylbenzamide: Lacks both the ethyl and hydroxy groups.
Uniqueness
4-Ethyl-N-hydroxy-N-phenylbenzamide is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical properties and reactivity compared to its analogs
特性
CAS番号 |
113389-01-8 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
4-ethyl-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-12-8-10-13(11-9-12)15(17)16(18)14-6-4-3-5-7-14/h3-11,18H,2H2,1H3 |
InChIキー |
YNNHCJAVZIADGW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


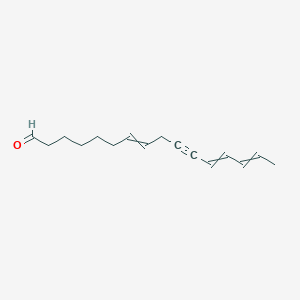
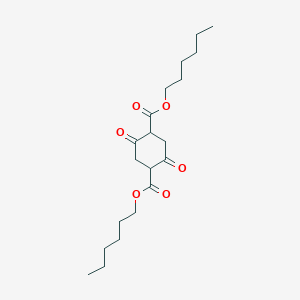
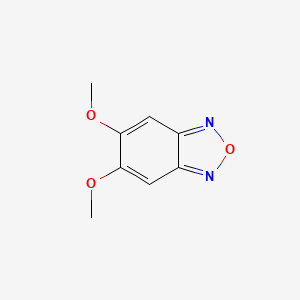


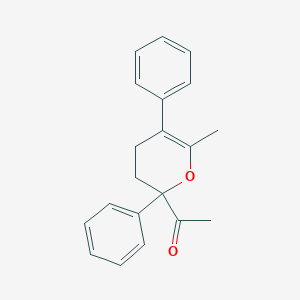
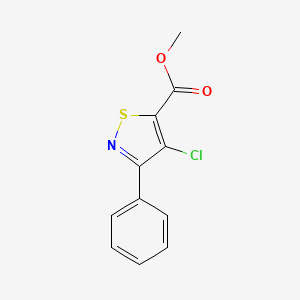
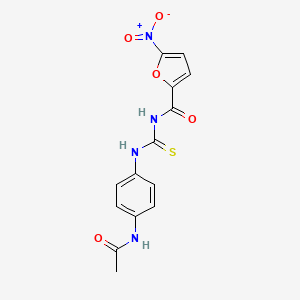
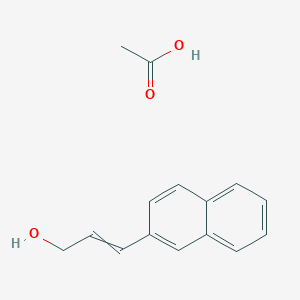
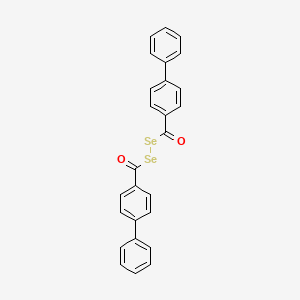
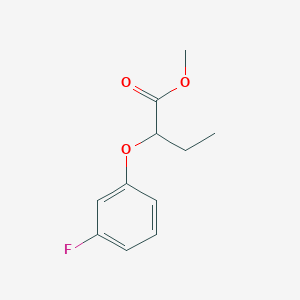
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
